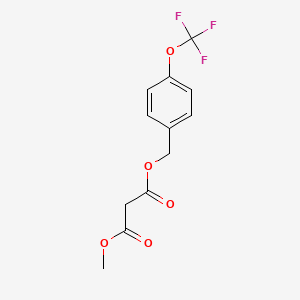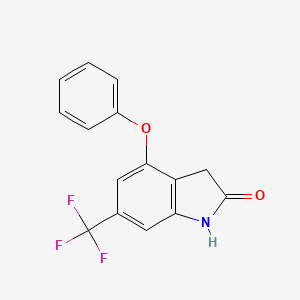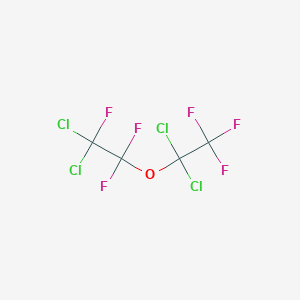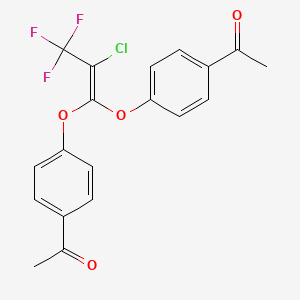
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[4-(trifluoromethoxy)benzyl]propanedionate (TFMBP) is an organic compound that has been gaining increasing attention in the scientific research community due to its unique properties and potential applications. As a trifluoromethylated compound, TFMBP has been found to exhibit high solubility in water, making it an attractive choice for many laboratory experiments. Additionally, TFMBP has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments.
科学研究应用
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been widely studied in the scientific research community due to its unique properties and potential applications. It has been found to exhibit high solubility in water, making it an attractive choice for many laboratory experiments. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments. It has been used in studies of the effects of trifluoromethylation on the pharmacokinetics of drugs, as well as the development of new drugs and treatments for a variety of diseases. Additionally, this compound has been used in studies of the effects of trifluoromethylation on the pharmacodynamics of drugs, as well as the development of new drugs and treatments for a variety of diseases.
作用机制
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of biological targets, including proteins, enzymes, and receptors. It has been found to bind to a variety of proteins, including the human glucocorticoid receptor, the human estrogen receptor, and the human androgen receptor. Additionally, this compound has been found to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Finally, this compound has been found to interact with a variety of receptors, including the serotonin receptor, the dopamine receptor, and the norepinephrine receptor.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to cause a decrease in the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, this compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects. Finally, this compound has been found to have a wide range of effects on the cardiovascular system, including antihypertensive and antiarrhythmic effects.
实验室实验的优点和局限性
One of the major advantages of using 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate for laboratory experiments is its high solubility in water. This makes it an attractive choice for many laboratory experiments, as it can easily be dissolved in aqueous solutions. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments. However, there are some limitations to using this compound for laboratory experiments. For example, this compound is not very stable in the presence of light and heat, which can limit its use in certain experiments. Additionally, this compound can be toxic if ingested, so it should be handled with care.
未来方向
Given its unique properties and potential applications, there are a number of potential future directions for 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate. For example, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments for a variety of conditions. Finally, further research into the synthesis methods for this compound could lead to the development of more efficient and cost-effective methods for synthesizing the compound.
合成方法
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate can be synthesized using a variety of methods, including the Michael addition reaction, the Fischer indole synthesis, and the Wittig olefination reaction. The Michael addition reaction is the most common method for synthesizing this compound, as it involves the addition of an organometallic reagent to an aldehyde or ketone. The Fischer indole synthesis is a more complex method that involves the condensation of an aryl halide with an aniline derivative. The Wittig olefination reaction is a more advanced method that involves the addition of a phosphonium ylide to an aldehyde or ketone.
属性
IUPAC Name |
1-O-methyl 3-O-[[4-(trifluoromethoxy)phenyl]methyl] propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-18-10(16)6-11(17)19-7-8-2-4-9(5-3-8)20-12(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAYERRZBCBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)








![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)



